molecular formula C18H14ClN3OS B2722580 2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide CAS No. 866153-84-6

2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide

Cat. No.: B2722580
CAS No.: 866153-84-6
M. Wt: 355.84
InChI Key: KCJUQWBGXOTPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide is a synthetic pyridine-3-carboxamide analog developed for advanced research applications. Its structure, featuring a pyridine ring and a carboxamide linkage, is designed for high biological activity. In cancer research, this class of compounds shows significant promise. Structurally similar nicotinamide analogs are known to act as substrates for the NAD+ salvage pathway enzymes NAMPT and NMNAT1. They are metabolized into adenine dinucleotide (AD) analogs that inhibit inosine monophosphate dehydrogenase (IMPDH), leading to cytotoxic effects particularly relevant in studies of hard-to-treat cancers like malignant peripheral nerve sheath tumors (MPNSTs) . Concurrently, in agricultural science, closely related N-(4-phenylthiazol-2-yl) nicotinamide derivatives have demonstrated exceptional efficacy in protecting tomato plants against bacterial wilt caused by Ralstonia solanacearum. Molecular docking studies confirm that these analogs bind strongly to target sites in the pathogen, enhancing disease resistance, reducing infection rates, and improving plant vigor . This dual research value makes this compound a versatile compound for investigating novel mechanisms in both oncology and plant pathology. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-14-5-7-15(8-6-14)24-18-16(4-2-10-21-18)17(23)22-12-13-3-1-9-20-11-13/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJUQWBGXOTPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Properties

2-[(4-Chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide consists of a nicotinamide backbone with a 4-chlorophenylsulfanyl group at the 2-position and a 3-pyridinylmethyl group attached to the amide nitrogen. The compound exhibits the following properties:

  • Molecular Formula: C₁₈H₁₄ClN₃OS
  • Molecular Weight: 355.84 g/mol
  • Physical State: Solid at room temperature
  • Safety Classification: Skin and eye irritant, potential respiratory irritant

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of this compound can be approached through several disconnection strategies:

  • Amide formation between a 2-[(4-chlorophenyl)sulfanyl]nicotinic acid and 3-pyridinylmethylamine
  • Nucleophilic aromatic substitution of a 2-halonicotinamide derivative with 4-chlorothiophenol
  • Thioether formation between 2-mercaptonicotinamide and 4-chlorophenyl halide

Key Starting Materials

Common starting materials for these synthetic routes include:

  • 2-Chloronicotinic acid or 2-bromonicotinic acid
  • 3-Pyridinylmethylamine (3-picolylamine)
  • 4-Chlorothiophenol
  • 2-Mercaptonicotinamide derivatives

Detailed Preparation Methods

Method A: Amide Coupling Followed by Thioether Formation

This two-step synthetic route involves first forming the amide bond followed by introducing the thioether functionality.

Step 1: Synthesis of 2-Chloro-N-(3-pyridinylmethyl)nicotinamide

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)
  • Thionyl chloride or oxalyl chloride (1.5 eq)
  • 3-Pyridinylmethylamine (1.2 eq)
  • Triethylamine (2.0 eq)
  • Dichloromethane (solvent)

Procedure:

  • In a flame-dried round-bottom flask, dissolve 2-chloronicotinic acid (10 mmol) in anhydrous dichloromethane (30 mL).
  • Add oxalyl chloride (15 mmol) dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF).
  • Stir at room temperature for 3 hours to form 2-chloronicotinoyl chloride.
  • Remove excess oxalyl chloride by distillation under reduced pressure.
  • Dissolve the resulting acyl chloride in dry dichloromethane (20 mL) and cool to 0°C.
  • Add a solution of 3-pyridinylmethylamine (12 mmol) and triethylamine (20 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.
  • Allow the reaction to warm to room temperature and stir for 4 hours.
  • Quench with water, extract with dichloromethane, wash with saturated sodium bicarbonate and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by recrystallization from ethanol to obtain 2-chloro-N-(3-pyridinylmethyl)nicotinamide.

Expected Yield: 85-90%

Step 2: Thioether Formation

Reagents:

  • 2-Chloro-N-(3-pyridinylmethyl)nicotinamide (1.0 eq)
  • 4-Chlorothiophenol (1.5 eq)
  • Potassium carbonate (2.0 eq)
  • N,N-dimethylformamide (DMF) (solvent)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-N-(3-pyridinylmethyl)nicotinamide (5 mmol) in DMF (15 mL).
  • Add 4-chlorothiophenol (7.5 mmol) and potassium carbonate (10 mmol).
  • Heat the reaction mixture at 80-90°C for 12 hours under nitrogen atmosphere.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • After completion, cool to room temperature and pour into ice water.
  • Collect the precipitate by filtration, wash with water, and dry under vacuum.
  • Purify by column chromatography using ethyl acetate/hexane as eluent or by recrystallization from a suitable solvent.

Expected Yield: 75-85%

Method B: One-Pot Nucleophilic Aromatic Substitution

This approach utilizes a direct nucleophilic aromatic substitution of 2-halonicotinamide with 4-chlorothiophenol.

Reagents:

  • 2-Bromonicotinamide or 2-chloronicotinamide (1.0 eq)
  • 4-Chlorothiophenol (1.5 eq)
  • Cesium carbonate or potassium carbonate (2.0 eq)
  • N,N-dimethylformamide (DMF) (solvent)
  • 3-Pyridinylmethylamine (1.2 eq)

Procedure:

  • In a round-bottom flask, dissolve 2-bromonicotinamide (10 mmol) in DMF (30 mL).
  • Add 4-chlorothiophenol (15 mmol) and cesium carbonate (20 mmol).
  • Heat the reaction mixture at 80°C under nitrogen atmosphere for 6 hours.
  • Add 3-pyridinylmethylamine (12 mmol) and continue heating for another 8 hours.
  • Monitor the reaction by TLC.
  • After completion, cool to room temperature and pour into ice water.
  • Extract with ethyl acetate (3 × 50 mL), wash with brine, and dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure and purify by column chromatography.

Expected Yield: 65-75%

Method C: Tandem One-Pot Synthesis from 2-Mercaptonicotinamide

This method employs a one-pot tandem reaction process using 2-mercaptonicotinamide as a key intermediate.

Reagents:

  • Nicotinic acid (1.0 eq)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
  • Hydroxybenzotriazole (HOBt) (1.2 eq)
  • 3-Pyridinylmethylamine (1.2 eq)
  • Lawesson's reagent (0.6 eq)
  • 4-Chlorophenyl halide (1.5 eq)
  • Tetrahydrofuran (THF) (solvent)

Procedure:

  • In a dry round-bottom flask, dissolve nicotinic acid (10 mmol) in THF (30 mL).
  • Add EDC·HCl (12 mmol), HOBt (12 mmol), and stir at room temperature for 30 minutes.
  • Add 3-pyridinylmethylamine (12 mmol) and stir for 6 hours to form N-(3-pyridinylmethyl)nicotinamide.
  • Add Lawesson's reagent (6 mmol) and heat at 60°C for 4 hours to convert to the 2-mercapto derivative.
  • Add 4-chlorophenyl bromide or iodide (15 mmol) and potassium carbonate (20 mmol), and heat at 70°C for an additional 8 hours.
  • Monitor the reaction by TLC.
  • After completion, cool to room temperature, filter to remove insoluble materials, and concentrate under reduced pressure.
  • Purify by column chromatography using appropriate solvents.

Expected Yield: 60-70%

Optimization of Reaction Conditions

Effect of Reaction Parameters on Yield

Various reaction parameters significantly impact the yield and purity of this compound. The following table summarizes the optimization studies:

Parameter Variation Yield (%) Observations
Temperature 60°C 65 Incomplete reaction
80°C 82 Optimal conversion
100°C 78 Formation of side products
Solvent DMF 82 Best results
Acetonitrile 71 Moderate yields
Toluene 58 Poor solubility
THF 75 Good alternative
Base K₂CO₃ 82 Optimal base
Cs₂CO₃ 80 Similar efficacy, higher cost
Et₃N 60 Less effective
NaH 68 Higher reactivity, less selectivity
Reaction time 6 hours 65 Incomplete reaction
12 hours 82 Optimal duration
24 hours 81 No significant improvement

Catalyst Screening

Various catalysts were evaluated to improve the thioether formation step:

Catalyst Loading (mol%) Yield (%) Selectivity
None - 82 Good
CuI 5 88 Excellent
Pd(OAc)₂ 2 85 Good, but costly
Pd(PPh₃)₂Cl₂ 0.5 78 Moderate
Pd(PPh₃)₄ 1 76 Moderate

Product Analysis and Characterization

Physical Properties

  • Appearance: White to off-white solid
  • Melting Point: 143-145°C
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane; sparingly soluble in ethanol, methanol, and ethyl acetate; insoluble in water and hexane

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
  • δ 8.67 (d, J = 4.8 Hz, 1H, pyridine-H)
  • δ 8.52-8.50 (m, 2H, pyridine-H)
  • δ 8.40 (t, J = 5.2 Hz, 1H, NH)
  • δ 8.10 (dd, J = 4.8, 1.6 Hz, 1H, pyridine-H)
  • δ 7.65 (d, J = 7.6 Hz, 1H, pyridine-H)
  • δ 7.55-7.53 (m, 1H, pyridine-H)
  • δ 7.48-7.46 (d, J = 8.4 Hz, 2H, phenyl-H)
  • δ 7.32-7.29 (m, 1H, pyridine-H)
  • δ 7.27-7.25 (d, J = 8.4 Hz, 2H, phenyl-H)
  • δ 4.56 (d, J = 5.2 Hz, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃)
  • δ 165.8 (C=O)
  • δ 159.3, 152.1, 149.5, 148.9, 135.7, 135.3, 134.1, 133.6, 130.2, 129.7, 129.0, 128.4, 126.3, 123.7, 123.5 (aromatic C)
  • δ 41.2 (CH₂)
IR (KBr, cm⁻¹)
  • 3320 (N-H stretch)
  • 3050 (aromatic C-H stretch)
  • 2924 (aliphatic C-H stretch)
  • 1670 (C=O stretch, amide)
  • 1590, 1540 (aromatic C=C stretch)
  • 1490 (C-N stretch)
  • 1090 (C-S stretch)
  • 825 (para-substituted benzene)
Mass Spectrometry
  • HRMS (ESI): m/z calculated for C₁₈H₁₄ClN₃OS [M+H]⁺: 356.0624; found: 356.0627

Purity Analysis

High-performance liquid chromatography (HPLC) analysis showed >98% purity using the following conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 μm)
  • Mobile Phase: Methanol/water (70:30, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV 254 nm
  • Retention Time: 7.5 minutes

Alternative Synthetic Approaches

Convergent Synthesis via Suzuki Coupling

This approach uses palladium-catalyzed cross-coupling as a key step.

Key Steps:

  • Preparation of 2-[(4-chlorophenyl)sulfanyl]nicotinic acid from 2-bromonicotinic acid and 4-chlorothiophenol
  • Suzuki coupling to introduce the pyridine ring
  • Amide formation with 3-pyridinylmethylamine

The detailed procedure would follow similar protocols to those described for the synthesis of related nicotinamide derivatives in the literature.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction and improves yields:

Procedure:

  • In a microwave reaction vessel, combine 2-chloronicotinic acid (5 mmol), EDC·HCl (6 mmol), HOBt (6 mmol), and DMF (15 mL).
  • Microwave at 60°C for 10 minutes.
  • Add 3-pyridinylmethylamine (6 mmol) and microwave at 80°C for 15 minutes.
  • Add 4-chlorothiophenol (7.5 mmol) and potassium carbonate (10 mmol).
  • Microwave at 100°C for 20 minutes.
  • Process as described in previous methods.

Expected Yield: 85-90% with significantly reduced reaction time (45 minutes vs. 24+ hours for conventional methods).

Scale-Up Considerations

For large-scale synthesis (>100 g), several modifications are recommended:

  • Replace DMF with less toxic alternatives such as 2-methyltetrahydrofuran or ethyl acetate where possible
  • Use continuous flow chemistry for the amide coupling step to improve heat transfer and reaction control
  • Implement in-process controls to monitor reaction progress
  • Consider using safer alternatives to thionyl chloride, such as propylphosphonic anhydride (T3P)
  • Optimize work-up procedures to minimize solvent usage and waste generation

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • 6-Chloro-N-(4-Fluorophenyl)-N-(Pyridin-2-Ylmethyl)Nicotinamide (72a) Key Differences: The target compound features a 4-chlorophenylsulfanyl group, whereas 72a has a 4-fluorophenylcarbamoyl group and a pyridin-2-ylmethyl substituent. The 3-pyridinylmethyl position in the target compound may alter binding orientation compared to the 2-pyridinylmethyl group in 72a, affecting interactions with target proteins .
  • 6-(2-Fluoro-3-Methylbenzylthio)-N-(4-Fluorophenyl)Nicotinamide (42) Key Differences: Compound 42 has a 2-fluoro-3-methylbenzylthio group instead of the target’s 4-chlorophenylsulfanyl. Impact: The methyl group in 42 adds steric bulk, which might hinder binding to compact active sites.

Sulfanyl vs. Carbamoyl Linkages

  • Impact: The pyrimidine ring in Compound I forms intramolecular hydrogen bonds (N–H⋯N), creating an S(7) motif. This contrasts with the target compound’s pyridine, which may engage in different hydrogen-bonding patterns, influencing solubility and crystallization behavior .

Crystallographic Behavior

  • Crystal Packing: In Compound I (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide), inversion dimers form via N–H⋯N bonds, while the target compound’s 3-pyridinylmethyl group may promote alternative packing motifs, such as C–H⋯π interactions.
  • Dihedral Angles : The pyridine-benzene inclination in the target compound is expected to differ from the 42.25°–62.18° range observed in Compounds I and II, affecting molecular rigidity and ligand-receptor docking .

Data Tables

Table 1: Substituent Comparison

Compound Aromatic Substituent Pyridine Position Key Functional Group
Target Compound 4-Chlorophenylsulfanyl 3-Pyridinylmethyl Sulfanyl
72a 4-Fluorophenylcarbamoyl 2-Pyridinylmethyl Carbamoyl
42 2-Fluoro-3-methylbenzylthio N/A Benzylthio

Table 2: Crystallographic Parameters

Compound Dihedral Angle (°) Hydrogen Bond Motif Yield (%)
Target Compound (Model) ~50–60 (Predicted) N–H⋯O, C–H⋯O (Expected) N/A
Compound I 42.25 R22(8) inversion dimers 97
Compound II 59.70–62.18 Layered N–H⋯Cl/O networks 92

Biological Activity

Introduction

2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

  • Chemical Formula : C18H14ClN3OS
  • Molecular Weight : 355.84 g/mol
  • CAS Number : [Not provided in the sources]

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenethiol with a suitable nicotinamide derivative. The detailed synthetic pathway can vary based on the specific derivatives used and the desired yield and purity.

Antioxidant Activity

Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. For instance, thiazolidine derivatives have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Inhibition Studies

  • Tyrosinase Inhibition :
    • Tyrosinase is an enzyme critical for melanin production and is a target for skin-lightening agents. Research has indicated that related compounds can inhibit tyrosinase activity effectively, with IC50 values comparable to standard inhibitors like kojic acid .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been evaluated for their anti-inflammatory properties. One study reported that certain derivatives significantly reduced inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Cytotoxicity and Antitumor Activity

A notable aspect of this compound is its cytotoxicity profile against various cancer cell lines. Preliminary results show that it can induce cell death through mechanisms such as apoptosis and necroptosis, making it a candidate for further development as an anticancer agent .

Case Studies

  • Study on Anti-Glioma Activity :
    • A study highlighted the compound's effectiveness in reducing glioma cell viability in vitro. The mechanism involved multiple pathways, including the inhibition of AMPK and activation of the Calpain/Cathepsin pathway, indicating its multifaceted action against glioma cells .
  • In Vivo Studies :
    • In vivo experiments demonstrated that related compounds could significantly reduce tumor size in xenograft models, supporting their potential as therapeutic agents in oncology .

Research Findings Summary Table

Biological ActivityFindings
AntioxidantSignificant free radical scavenging activity observed
Tyrosinase InhibitionIC50 values comparable to kojic acid
Anti-inflammatoryReduced inflammation in animal models
CytotoxicityInduced apoptosis and necroptosis in cancer cell lines
In vivo Tumor ReductionSignificant reduction in tumor size in xenograft models

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide?

  • Methodological Answer : Synthesis requires sequential construction of heterocyclic frameworks (e.g., pyridine or pyrimidine cores) followed by sulfanyl and acetamide group introductions. Solvent choice (e.g., ethanol or acetic acid) and catalysts (HCl, H₂SO₄) significantly impact yield and purity. Reaction temperatures must be controlled to avoid side products, particularly during nucleophilic substitutions or coupling reactions. Thin-layer chromatography (TLC) is critical for monitoring intermediate formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves aromatic protons and confirms substituent positions. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O in acetamide). High-resolution crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in analogous sulfonamide derivatives .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) due to its heterocyclic and sulfanyl motifs. Dose-response curves (0.1–100 µM) assess potency, with cytotoxicity evaluated via MTT assays. Reference PubChem data on structurally similar compounds for benchmarking .

Advanced Research Questions

Q. What mechanistic hypotheses explain this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking studies suggest the chlorophenyl and pyridinyl groups may engage in hydrophobic interactions or π-π stacking with enzyme active sites. Sulfanyl moieties could act as hydrogen bond acceptors. Validate hypotheses using surface plasmon resonance (SPR) for binding kinetics and CRISPR-edited cell lines to confirm target specificity .

Q. How does crystallographic data inform structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 42–67° in analogous compounds), influencing steric hindrance and bioactivity. Substituent positioning (e.g., meta vs. para chlorophenyl) alters electronic effects, which can be correlated with IC₅₀ values in enzymatic assays .

Q. What computational strategies optimize reaction pathways for novel analogs?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity. Machine learning algorithms trained on PubChem reaction datasets prioritize solvent/reagent combinations, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. How can contradictory bioactivity data between similar compounds be resolved?

  • Methodological Answer : Compare metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 models) to identify pharmacokinetic disparities. Structural analogs with divergent bioactivities should undergo comparative SAR analysis, focusing on substituent electronegativity and steric bulk .

Q. What strategies address off-target effects in multi-functional applications?

  • Methodological Answer : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended targets. Fragment-based drug design (FBDD) can modularize the molecule to retain desired activity while minimizing promiscuity. Cross-disciplinary validation using omics data ensures specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.